Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
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Overview
Description
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is a complex organic compound with a unique structure that includes an indole core. Indole derivatives are known for their significant biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, facilitated by the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The sulfonate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter with a simple indole structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
bis(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9S2/c1-3-5-7-9-22-42-25-14-18-27(19-15-25)44-46(38,39)31-24-32(34-33-29(31)12-11-13-30(33)35(37)36-34)47(40,41)45-28-20-16-26(17-21-28)43-23-10-8-6-4-2/h11-21,24H,3-10,22-23H2,1-2H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPITYYLHOXIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=C(C=C5)OCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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